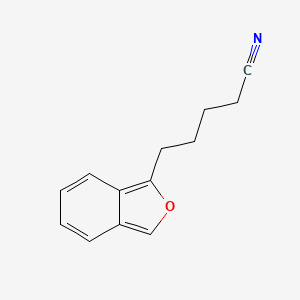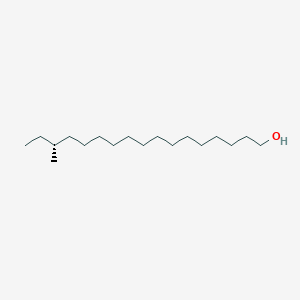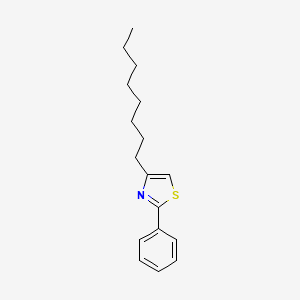![molecular formula C13H14N2O2 B12582219 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one CAS No. 647031-06-9](/img/structure/B12582219.png)
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxymethyl group and a phenyl group attached to the imidazole ring, along with an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to acylation using ethanoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxymethyl group, yielding the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(2-(Methoxymethyl)phenyl)ethanone: This compound has a similar structure but lacks the imidazole ring, resulting in different chemical and biological properties.
1-(4-(Methoxymethyl)phenyl)ethan-1-one: This compound has the methoxymethyl group attached to a different position on the phenyl ring, leading to variations in reactivity and applications.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
647031-06-9 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[1-(methoxymethyl)-2-phenylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)12-8-15(9-17-2)13(14-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
LPUCYSISCWZPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(=N1)C2=CC=CC=C2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline](/img/structure/B12582168.png)
![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)



